1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine
Description
1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzodioxole ring and a trimethoxybenzyl group attached to a methanamine backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-20-15-8-17(22-3)16(21-2)7-13(15)10-19-9-12-4-5-14-18(6-12)24-11-23-14/h4-8,19H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOHSDYFTPOXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC3=C(C=C2)OCO3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be achieved through several synthetic routes. One common method involves the following steps:
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Formation of the Benzodioxole Intermediate
Starting Material: 1,3-benzodioxole
Reagents: Bromine, acetic acid
Conditions: Room temperature
Reaction: Bromination of 1,3-benzodioxole to form 5-bromo-1,3-benzodioxole
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Formation of the Trimethoxybenzyl Intermediate
Starting Material: 2,4,5-trimethoxybenzaldehyde
Reagents: Sodium borohydride, methanol
Reaction: Reduction of 2,4,5-trimethoxybenzaldehyde to 2,4,5-trimethoxybenzyl alcohol
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Coupling Reaction
Starting Materials: 5-bromo-1,3-benzodioxole, 2,4,5-trimethoxybenzyl alcohol
Reagents: Sodium hydride, dimethylformamide
Conditions: Elevated temperature
Reaction: Coupling of 5-bromo-1,3-benzodioxole with 2,4,5-trimethoxybenzyl alcohol to form the desired product
Industrial Production Methods
Industrial production of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalytic Methods: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine undergoes various types of chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents
Products: Corresponding alcohols or amines
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Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Solvents: Dimethylformamide, methanol, dichloromethane
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted benzodioxole derivatives
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in the body, such as serotonin or dopamine receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)-2-(2,4,5-trimethoxyphenyl)ethanamine: Similar structure but with an ethanamine backbone.
1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxyphenyl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.
1-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)methanamine: Similar structure but with a dimethoxybenzyl group.
Uniqueness
The uniqueness of 1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
